1-Bromo-4-(2-methanesulfonylethoxy)benzene
Overview
Description
“1-Bromo-4-(2-methanesulfonylethoxy)benzene” is a chemical compound with the molecular formula C9H11BrO3S . It is used in various chemical reactions .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, “4-Bromophenyl methyl sulfone” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Scientific Research Applications
Synthesis and Molecular Building Blocks
1-Bromo-4-(2-methanesulfonylethoxy)benzene is a compound that showcases its utility as a precursor in the synthesis of complex molecular structures. For example, studies have demonstrated its utility in the formation of unsaturated sulfones, which can be further transformed into enones or dienones, serving as versatile multi-coupling reagents (Auvray, Knochel, & Normant, 1985). Additionally, it is used in the synthesis of highly functionalized sulfones, indicating its value in creating complex organic compounds with potential applications in drug development and materials science.
Molecular Electronics
In the field of molecular electronics, compounds related to this compound serve as building blocks for the construction of molecular wires. These aryl bromides are instrumental in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This application underscores the role of such compounds in developing advanced materials for electronic devices, emphasizing their contribution to nanotechnology and electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Material Science
The synthesis and manipulation of this compound derivatives have implications in material science, particularly in the synthesis of luminescent materials and the study of molecular interactions. Research into the fluorescence properties of derivatives indicates potential applications in designing new luminescent materials with specific photophysical properties. Such materials could have applications in optoelectronics, sensor technology, and bioimaging, illustrating the broad applicability of this chemical in research and industrial applications (Zuo-qi, 2015).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound and its analogs have been developed to construct complex molecular architectures efficiently. These techniques include palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in creating diverse molecular structures. Such methodologies are pivotal in medicinal chemistry, material science, and synthetic organic chemistry, facilitating the development of novel compounds and materials with tailored properties (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).
Properties
IUPAC Name |
1-bromo-4-(2-methylsulfonylethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNFFAPVJBJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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